Bensulfuron
Overview
Description
Bensulfuron, chemically known as 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]benzoic acid, is a widely used sulfonylurea herbicide. It is primarily employed for controlling broadleaf and cyperaceous weeds in paddy fields. This compound functions by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms .
Mechanism of Action
Target of Action
Bensulfuron primarily targets the acetolactate synthase (ALS) enzyme . ALS is a key enzyme in the biosynthetic pathway of branched amino acids in plants and microorganisms . Inhibition of this enzyme leads to the control of various weeds and sedges .
Mode of Action
This compound, a sulfonylurea herbicide, inhibits the ALS enzyme . This inhibition disrupts the normal function of the enzyme, leading to the death of the plant. The herbicide binds to the ALS enzyme, preventing it from catalyzing the production of essential amino acids required for plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids, which is crucial for plant growth and development . By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the plant . This deficiency hampers protein synthesis and plant growth, eventually leading to the death of the plant .
Pharmacokinetics
This compound is moderately soluble in water, non-volatile, and moderately mobile . . These properties influence the bioavailability of this compound in the environment.
Result of Action
The inhibition of the ALS enzyme by this compound leads to the death of the plant . This is due to the disruption of the synthesis of essential amino acids, which are crucial for plant growth and development . As a result, this compound effectively controls various weeds and sedges .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy . It is moderately mobile, which allows it to reach target weeds, but its persistence in water systems could potentially lead to off-target effects . Therefore, careful management is required to maximize its efficacy and minimize potential environmental impact.
Biochemical Analysis
Biochemical Properties
Bensulfuron functions as an inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. This inhibition disrupts the production of essential amino acids, leading to the death of susceptible plants. This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate . This interaction is highly specific, and the herbicide’s efficacy is largely due to its ability to target ALS with minimal off-target effects.
Cellular Effects
This compound has significant effects on various cellular processes in plants. By inhibiting ALS, it disrupts the synthesis of branched-chain amino acids, which are vital for protein synthesis and overall cellular function. This disruption leads to a cascade of effects, including impaired cell division, stunted growth, and eventual cell death . Additionally, this compound can affect cell signaling pathways and gene expression, further contributing to its herbicidal activity. In non-target organisms, such as animals, this compound is less toxic due to the absence of ALS in their metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This binding inhibits the enzyme’s activity, leading to a shortage of these essential amino acids and subsequent disruption of protein synthesis . The inhibition of ALS by this compound is highly specific, and the herbicide’s structure allows it to fit precisely into the enzyme’s active site, blocking its function. This specificity is a key factor in the herbicide’s effectiveness and selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on plants can be observed over time. Initially, treated plants exhibit stunted growth and chlorosis, followed by necrosis and death. The stability of this compound in the environment can vary, with factors such as temperature, pH, and microbial activity influencing its degradation . Studies have shown that this compound can persist in soil and water for extended periods, potentially affecting subsequent crops and non-target organisms .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound is generally well-tolerated, with minimal adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage, as well as developmental and reproductive effects . The threshold for these effects varies among species, and long-term exposure studies are necessary to fully understand the potential risks associated with this compound use.
Metabolic Pathways
This compound is metabolized primarily through hydrolysis and oxidation pathways. In plants, the herbicide is broken down by enzymes such as hydrolases and oxidases, leading to the formation of less toxic metabolites . These metabolic pathways are crucial for the detoxification of this compound and its eventual elimination from the organism. In microorganisms, similar pathways are involved, with specific enzymes playing key roles in the degradation process .
Transport and Distribution
Within plants, this compound is absorbed through the roots and translocated to the shoots, where it exerts its herbicidal effects. The herbicide is transported via the xylem and phloem, allowing it to reach target tissues throughout the plant . In soil, this compound is moderately mobile and can leach into groundwater under certain conditions . Its distribution in the environment is influenced by factors such as soil type, moisture content, and microbial activity.
Subcellular Localization
At the subcellular level, this compound is localized primarily in the chloroplasts, where ALS is located. This localization is essential for the herbicide’s mode of action, as it allows this compound to directly interact with its target enzyme . The herbicide’s structure enables it to cross cellular membranes and accumulate in the chloroplasts, where it inhibits ALS activity and disrupts amino acid biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bensulfuron involves several key steps:
Preparation of 2-amino-4,6-dimethoxypyrimidine: This is achieved by reacting guanidine nitrate with diethyl malonate in ethanol and sodium ethoxide, followed by chlorination with phosphorus oxychloride and subsequent reaction with sodium methoxide.
Preparation of methyl 2-(chlorosulfonyl)benzoate: This involves the chlorination of methyl 2-methylbenzoate with thionyl chloride and subsequent reaction with sulfuryl chloride.
Formation of this compound: The final step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with methyl 2-(chlorosulfonyl)benzoate in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industry standards .
Types of Reactions:
Oxidation: this compound can be oxidized to form various metabolites, depending on the oxidizing agents used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Hydrolysis Products: 2-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)benzoic acid and sulfonamide.
Oxidation Products: Various oxidized metabolites depending on the specific conditions.
Substitution Products: Substituted derivatives of this compound.
Scientific Research Applications
Bensulfuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfonylurea herbicides and their degradation pathways.
Biology: Employed in studies on herbicide resistance and the impact of herbicides on plant physiology.
Medicine: Investigated for its potential effects on non-target organisms and its environmental impact.
Comparison with Similar Compounds
Nicosulfuron: Used for controlling grasses and broadleaf weeds in maize.
Halosulfuron: Effective against nutsedge and other broadleaf weeds.
Pyrazosulfuron: Used in rice fields for controlling a wide range of weeds.
Bensulfuron stands out due to its specific application in paddy fields and its effectiveness against a unique spectrum of weeds .
Properties
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O7S/c1-25-11-7-12(26-2)17-14(16-11)18-15(22)19-27(23,24)8-9-5-3-4-6-10(9)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)(H2,16,17,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBRCCBKOWDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074949 | |
Record name | Bensulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99283-01-9 | |
Record name | Bensulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99283-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bensulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bensulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G14TM383F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bensulfuron-methyl?
A: this compound-methyl operates as an Acetolactate Synthase (ALS) inhibitor. [, ] This enzyme plays a critical role in synthesizing branched-chain amino acids like valine, leucine, and isoleucine, which are essential for plant growth and development. []
Q2: How does inhibition of ALS lead to herbicidal activity in plants?
A: By blocking ALS, this compound-methyl effectively halts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible plants. [, , , ] This disruption ultimately results in plant death, making it an effective herbicide.
Q3: Are there differences in this compound-methyl susceptibility among rice cultivars?
A: Yes, research has shown varying levels of susceptibility to this compound-methyl between rice cultivars. This difference is attributed to the differing abilities of rice cultivars to metabolize and detoxify the herbicide. [, ] For instance, the rice cultivar 'Sangpung' exhibits greater susceptibility compared to 'Samgang' due to variations in their inactivation metabolic capacities. []
Q4: How does this compound-methyl affect the soil environment?
A: While this compound-methyl effectively controls weeds, it can also influence soil ecosystems. Studies have shown that its application can initially decrease the activity of soil enzymes such as dehydrogenase, phosphatase, and urease. [, , , ] This effect is often followed by a recovery period where enzyme activities gradually return to their original levels. [, ] Furthermore, this compound-methyl can affect microbial populations in the soil, particularly bacteria and fungi, with the extent of impact depending on the concentration and duration of exposure. [, , ]
Q5: Can the application of this compound-methyl impact the nutrient availability in the soil?
A: Yes, this compound-methyl application has been linked to changes in soil nutrient availability. Research suggests that it can decrease the availability of nitrogen (N) and potassium (K). [] In cases where higher doses of this compound-methyl are used, the availability of phosphorus (P) in the soil can also be negatively affected. []
Q6: What is the molecular formula and weight of this compound-methyl?
A6: this compound-methyl is represented by the molecular formula C16H18N4O7S and has a molecular weight of 410.4 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize this compound-methyl?
A: Several spectroscopic techniques are employed for characterizing this compound-methyl, including Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] FTIR helps analyze the functional groups present in the molecule, particularly the carbonyl and sulfonyl groups, which are crucial for its interaction with soil minerals like goethite. [] HPLC is used for the separation, identification, and quantification of this compound-methyl and its metabolites in various matrices such as soil, water, and plant tissues. [] NMR, on the other hand, provides detailed information about the structure and dynamics of the molecule, helping researchers understand its interactions with other molecules. []
Q8: How stable is this compound-methyl in different environmental conditions?
A: The stability of this compound-methyl is influenced by environmental factors like temperature, pH, and soil type. [, , , ] Studies indicate that its degradation is faster at higher temperatures and in acidic soils. [, , ] Additionally, the presence of specific microorganisms in the soil can accelerate its degradation. [, , ]
Q9: Can repeated applications of this compound-methyl lead to enhanced degradation in soil?
A: Yes, repeated applications of this compound-methyl can lead to its enhanced degradation in paddy soils. This phenomenon, termed "enhanced biodegradation," is attributed to the adaptation of soil bacteria that can utilize this compound-methyl as a carbon and energy source. [] These bacteria become more efficient at degrading the herbicide with each exposure, leading to a faster decline in its concentration in the soil. This accelerated degradation can impact its long-term effectiveness in fields with a history of this compound-methyl application.
Q10: How does the presence of other herbicides affect the activity of this compound-methyl?
A: this compound-methyl can interact with other herbicides, resulting in either synergistic or antagonistic effects. For example, it exhibits an antagonistic interaction with Quinclorac, meaning their combined effect is less than the sum of their individual effects. [] This antagonistic interaction is particularly notable in the growth of rice plants, where the combined application of the two herbicides leads to reduced phytotoxicity compared to using this compound-methyl alone. []
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